molecular formula C10H19N3 B1359230 N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine CAS No. 1019130-43-8

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine

Cat. No.: B1359230
CAS No.: 1019130-43-8
M. Wt: 181.28 g/mol
InChI Key: PYEQQDLYLMQKHW-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine typically involves a multi-step process. One common method includes the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with a suitable alkylating agent under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQQDLYLMQKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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